molecular formula C18H24FNO5 B1448935 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 2204912-85-4

4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1448935
M. Wt: 353.4 g/mol
InChI Key: VHIHPTXRZXVJRV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, and the phenyl ring could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

The research highlights the compound's versatility in synthesizing a range of biologically active molecules. One study illustrates the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating the compound's potential as a chiral building block in the preparation of alkaloids with biological activities (Passarella et al., 2005). Another example is its role in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate for crizotinib, highlighting its application in pharmaceutical synthesis (Kong et al., 2016).

Applications in Drug Synthesis

The compound is instrumental in synthesizing key intermediates for drug development, as seen in the creation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a critical component in developing potent deoxycytidine kinase inhibitors. This showcases the compound's role in oncology, with potential implications for cancer treatment (Zhang et al., 2009).

Structural and Functional Diversity

The research underscores the compound's adaptability in generating diverse molecular structures with potential therapeutic properties. For instance, its application in synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as anticancer agents, reflects its contribution to creating novel anticancer therapies (Rehman et al., 2018).

Contributions to Material Science

Additionally, the compound's derivatives have been explored in material science, indicating its broader applicability beyond pharmaceuticals. For example, the synthesis and characterization of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior highlight its role in creating new materials with unique properties (Pesak et al., 1997).

Future Directions

The future directions for research on this compound could include studying its synthesis, reactivity, and potential applications. For example, boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .

properties

IUPAC Name

4-fluoro-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-8-6-12(7-9-20)11-24-15-10-13(19)4-5-14(15)16(21)22/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIHPTXRZXVJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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